![molecular formula C12H14N2O2S B2987165 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide CAS No. 709006-88-2](/img/structure/B2987165.png)
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide
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Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide, commonly known as DTT, is a synthetic compound that has been widely studied for its potential applications in scientific research. DTT is a thiazolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.
Scientific Research Applications
Recent Progress in Biological Activities of Synthesized Phenothiazines
This review outlines the extensive medicinal chemistry investigations into new phenothiazine derivatives, showcasing their promising biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and others. The study emphasizes the phenothiazine core's potential as a rich source for developing new compounds with desirable biological activities, illustrating the compound's versatility in pharmacological applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
Sulfonamides: A Patent Review
This article reviews the main classes of sulfonamides investigated between 2008 and 2012, including their scientific and patent literature on Carbonic Anhydrase Inhibitors (CAIs) and COX2 inhibitors, among others. It highlights the constant need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and for treating and diagnosing other diseases, pointing to the privileged structural motif of sulfonamides in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Recent Advances in the Medicinal Chemistry of Phenothiazines
This review highlights the phenothiazine scaffold's favorability for developing anticancer agents, especially those bearing halogens and electron-withdrawing groups. It showcases the broad spectrum of anticancer activity of phenothiazines and points towards further studies to attain more active anticancer and antiprotozoal compounds (González-González et al., 2021).
Novel Thiazole Derivatives: A Patent Review
The review focuses on the development of thiazole derivatives with various therapeutic applications, including antimicrobial, antitumor, and antidiabetic agents. It emphasizes the thiazole ring as a nucleus of derivatives considered from a medicinal chemistry perspective, showcasing the potential of thiazole-based compounds in addressing a wide range of health conditions (Leoni et al., 2014).
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(16-10-5-3-2-4-6-10)11(15)14-12-13-7-8-17-12/h2-6,9H,7-8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBNBUKERTUSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide |
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